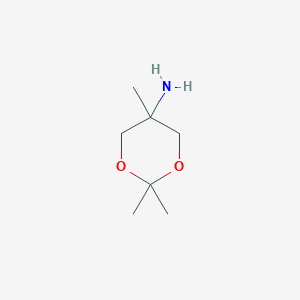

1,3-Dioxan-5-amine, 2,2,5-trimethyl-

描述

1,3-Dioxan-5-amine, 2,2,5-trimethyl-, also known as 1,3-Dioxan-5-amine, 2,2,5-trimethyl-, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Dioxan-5-amine, 2,2,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxan-5-amine, 2,2,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that this compound is used in the synthesis of dendrimers , which are highly branched, monodisperse, polymeric structures. These structures exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .

Mode of Action

It’s known that the compound plays a crucial role in the synthesis of dendrimers . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of dendrimers , which can interact with various biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

It’s known that the compound is used in the synthesis of dendrimers , which can have diverse pharmacokinetic properties depending on their structure and functional groups.

Result of Action

It’s known that the compound is used in the synthesis of dendrimers , which can interact with various molecular and cellular targets depending on their structure and functional groups.

Action Environment

It’s known that the compound is used in the synthesis of dendrimers , which can be influenced by various environmental factors depending on their structure and functional groups.

生化分析

Biochemical Properties

It is known that it is used as a reactant in the preparation of 5-phenylamino-8-methylpyrido [2,3-d]pyrimidine-4,7 (3H,8H)-dione series of MEK inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these reactions.

Cellular Effects

Given its role in the synthesis of MEK inhibitors , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

生物活性

1,3-Dioxan-5-amine, 2,2,5-trimethyl- (CAS No. 17144-52-4) is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a dioxane ring with an amino group at the 5-position and trimethyl substitutions at the 2 and 5 positions. The synthesis of 1,3-dioxan-5-amine can be achieved through various methods, including the reaction of appropriate diols with amines under acidic conditions.

Synthesis Example:

A common synthetic route involves the reaction of 2,2-dimethoxypropane with an amine in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction typically proceeds under mild conditions, yielding high purity products.

Antimicrobial Properties

Research has indicated that compounds related to 1,3-dioxan-5-amine exhibit significant antimicrobial activity. A study demonstrated that derivatives of dioxolanes showed potent antifungal properties against Candida albicans and antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1,3-Dioxan-5-amine | Antibacterial | 625 - 1250 |

| Dioxolane Derivative | Antifungal against C. albicans | Not specified |

| Other Dioxolanes | Antibacterial against S. epidermidis | Not specified |

The biological activity of 1,3-dioxan-5-amine is believed to involve interactions with microbial cell membranes. The amino group can form hydrogen bonds with cellular components, disrupting normal function. Additionally, the dioxane structure may facilitate penetration into bacterial cells, enhancing its efficacy .

Case Studies

- Antibacterial Activity Assessment : A series of studies assessed the antibacterial properties of various dioxane derivatives. Compounds were tested against common pathogens such as E. coli, K. pneumoniae, and E. faecalis. Results indicated that while some derivatives exhibited strong activity against gram-positive bacteria, they were less effective on gram-negative strains .

- Antifungal Efficacy : In another study involving antifungal screening, several dioxane derivatives were evaluated for their ability to inhibit fungal growth. The results showed that most compounds displayed significant activity against C. albicans, suggesting potential applications in treating fungal infections .

科学研究应用

Synthesis Methodologies

The synthesis of 1,3-Dioxan-5-amine can be achieved through various methods:

- Amination Reactions : The introduction of amine groups into dioxane derivatives often involves nucleophilic substitution reactions where amines react with activated dioxane derivatives.

- Cyclization Techniques : Dioxane derivatives can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of amines with activated dioxane derivatives |

| Cyclization | Formation of dioxane rings from linear precursors |

Biological Applications

1,3-Dioxan-5-amine has been investigated for its biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, modifications to the amino group can enhance its efficacy as an antimicrobial agent.

- Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and infections.

Case Study: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of 1,3-Dioxan-5-amine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives, showcasing their potential as lead compounds in drug development .

Industrial Applications

In addition to its biological significance, 1,3-Dioxan-5-amine finds applications in various industrial processes:

- Polymer Chemistry : It is used as a monomer in the synthesis of specialty polymers due to its ability to undergo polymerization reactions.

- Chemical Manufacturing : The compound acts as a reagent in organic synthesis pathways, facilitating the formation of complex molecules.

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Polymer Chemistry | Monomer for specialty polymers |

| Chemical Manufacturing | Reagent in organic synthesis |

Future Directions and Research Opportunities

Research into 1,3-Dioxan-5-amine continues to evolve, with several promising avenues for future exploration:

- Enhanced Antimicrobial Agents : Further modifications to the core structure may yield more potent antimicrobial agents with reduced toxicity profiles.

- Bioconjugation Techniques : The potential for bioconjugation with other biomolecules opens new pathways for drug delivery systems.

化学反应分析

Acylation and Alkylation Reactions

The tertiary amine group undergoes nucleophilic reactions with acylating or alkylating agents. For example:

Table 1: Representative Acylation/Alkylation Reactions

In one study, the hydroxyl analog (2,2-dimethyl-1,3-dioxan-5-yl)methanol was converted to a tosylate intermediate, which facilitated subsequent nucleophilic substitution with sodium azide . Similar pathways are plausible for the amine derivative, leveraging its nucleophilic nitrogen.

Oxidation Reactions

The dioxane ring and amine group exhibit distinct oxidation behavior:

Ring Oxidation

1,3-Dioxanes are typically stable under mild conditions but undergo ring-opening oxidation with strong agents like KMnO₄ or CrO₃ . For example:

Amine Oxidation

Tertiary amines are resistant to common oxidants but form N-oxides with peracids (e.g., MCPBA) . Computational studies suggest that steric hindrance from the trimethyl groups may slow this process.

Ring-Opening and Deprotection

The dioxane ring is cleaved under acidic or hydrolytic conditions:

Table 2: Deprotection Conditions

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl (aq.) | Reflux, 12 h | 1,3-Diol derivative | Carbohydrate synthesis | |

| Dowex® (acidic resin) | MeOH, 50°C | Free diol | Intermediate purification |

In synthesizing polyoxygenated natural products, acidic hydrolysis of analogous dioxanes yielded 1,3-diols, key building blocks for complex molecules .

属性

IUPAC Name |

2,2,5-trimethyl-1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTTYFKDCTYIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443314 | |

| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17144-52-4 | |

| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。